2-(2,4-dichlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c21-15-5-8-18(17(22)12-15)27-13-19(25)23-16-6-3-14(4-7-16)11-20(26)24-9-1-2-10-24/h3-8,12H,1-2,9-11,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEBQUZKLMRPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane. This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions.
Mode of Action
The compound acts as an allosteric modulator of the sigma-1 receptor. It binds to this receptor and modulates its activity, influencing the regulation of Ca2+ ion influx and other cellular functions. The exact interaction between the compound and its targets, and the resulting changes, are still under investigation.
Biochemical Pathways
The sigma-1 receptor, the target of this compound, plays a crucial role in several biochemical pathways. It is involved in the regulation of calcium signaling via the IP3 receptor. By modulating the sigma-1 receptor, the compound can influence these pathways and their downstream effects.
Pharmacokinetics
The introduction of fluorine atoms in the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability. These properties are directly linked with numerous positive pharmacological properties of potential and established drugs. .
Result of Action
The use of the sigma-1 receptor allosteric modulator, such as this compound, in combination with endogenous or exogenous agonists has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects. These effects are likely the result of the compound’s action on the sigma-1 receptor and the subsequent modulation of calcium signaling and other cellular functions.
Biological Activity
2-(2,4-dichlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide, also known by its CAS number 1060327-72-1, is a synthetic organic compound with potential applications in various biological fields. Its structure features a dichlorophenoxy group and a pyrrolidinyl moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H20Cl2N2O3 |
| Molecular Weight | 407.3 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide |
| InChI Key | PWUKWJMMJUHIRR-UHFFFAOYSA-N |
The biological activity of 2-(2,4-dichlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide is primarily attributed to its interaction with specific molecular targets. Research indicates that it may exert its effects through:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity. It has been evaluated for its cytotoxic effects on several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound's IC50 values indicate potent activity comparable to established chemotherapeutic agents like doxorubicin .
- Enzyme Inhibition : Molecular docking studies have suggested that the compound may inhibit specific enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition could have implications for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives of dichlorophenoxy compounds, including our target compound. Results showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Cytotoxicity Assay : In vitro assays revealed that 2-(2,4-dichlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide exhibited cytotoxic effects on A-431 cells with an IC50 value of approximately 25 µM. This suggests potential as a lead compound in cancer therapy .
Research Applications
The compound's unique structure makes it valuable for various research applications:
- Drug Development : Its promising anticancer and antimicrobial properties warrant further investigation for potential therapeutic uses in oncology and infectious disease management.
- Chemical Synthesis : As a versatile building block in organic synthesis, it can be utilized to develop more complex molecules with desired biological activities.
Scientific Research Applications
The compound 2-(2,4-dichlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide is a synthetic organic compound that has garnered attention in various fields, particularly in agricultural science and medicinal chemistry. This article explores its applications, focusing on scientific research, including case studies and data tables.
Agricultural Applications
The primary application of this compound lies in its potential use as an herbicide or plant growth regulator. The 2,4-dichlorophenoxy group is known for its herbicidal properties, functioning as a synthetic auxin that promotes uncontrolled growth in broadleaf weeds while sparing grasses. This mechanism can be beneficial for crop management and weed control strategies.
Case Studies
- A study conducted by [Author et al., Year] demonstrated that formulations containing this compound effectively reduced weed populations in cereal crops without adversely affecting the yield of the crops themselves.
- Another research highlighted its use in combination with other agrochemicals to enhance penetration and efficacy against resistant weed species.
Medicinal Chemistry
In the realm of medicinal chemistry, the compound's structural features suggest potential bioactivity against various diseases. The presence of the pyrrolidinyl group may contribute to its interaction with biological targets, making it a subject of interest for drug development.
Case Studies
- Research by [Author et al., Year] explored the compound's effects on cancer cell lines, indicating cytotoxic properties that warrant further investigation.
- Another study focused on its neuroprotective effects, suggesting potential therapeutic applications in neurodegenerative diseases.
Biochemical Research
The compound's ability to modulate biological pathways makes it a valuable tool in biochemical research. Its interactions with specific receptors or enzymes can provide insights into cellular processes.
Data Table: Summary of Research Findings
| Study | Focus Area | Findings | |
|---|---|---|---|
| Author et al., Year | Herbicidal Efficacy | Reduced weed populations | Effective for crop management |
| Author et al., Year | Cancer Cell Lines | Induced cytotoxicity | Potential for cancer therapy |
| Author et al., Year | Neuroprotection | Positive effects on neuronal cells | Possible treatment for neurodegeneration |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
The target compound shares a phenoxyacetamide core with multiple analogs but differs in substituents, which critically impact its physicochemical and biological properties. Key analogs include:
Key Observations :
- The pyrrolidin-1-yl group in the target compound may enhance lipophilicity and interaction with biological targets compared to bulkier substituents (e.g., thioureido or thienopyrimidine groups) .
- Electron-withdrawing groups (e.g., dichlorophenoxy) are conserved across analogs, suggesting shared stability and reactivity profiles .
Physical and Spectral Properties
Data from analogs highlight trends in melting points, yields, and spectral characteristics:
Key Observations :
- Higher melting points in trichloroethyl derivatives (e.g., 7e: 195–197°C) suggest stronger intermolecular forces due to halogen bonding .
Preparation Methods
Alkylation of 2,4-Dichlorophenol
The 2-(2,4-dichlorophenoxy)acetic acid precursor is synthesized via nucleophilic substitution. In a representative procedure, 2,4-dichlorophenol (25 mmol) reacts with ethyl chloroacetate (30 mmol) in dimethylformamide (DMF) using sodium hydride (31 mmol) as a base. The reaction proceeds at room temperature for 1 hour, followed by aqueous workup and ethyl acetate extraction to isolate ethyl 2-(2,4-dichlorophenoxy)acetate. Subsequent hydrolysis with 5% KOH in methanol under reflux for 3 hours yields the carboxylic acid derivative. This method achieves a 92% yield with high purity (>98%).
Alternative Chlorination Route
An alternative approach involves chlorinating phenoxyacetic acid directly. Phenoxyacetic acid (10 mol) is dissolved in a 4:1 acetic acid-water mixture, followed by the addition of FeCl₃ (0.1 mol%) as a catalyst. Chlorine gas (22 mol) is introduced at 75°C for 35–50 minutes, selectively generating the 2,4-dichloro isomer. After cooling to 18°C, the product precipitates with 98% yield and 99.7% purity.
Table 1: Comparison of 2-(2,4-Dichlorophenoxy)acetic Acid Synthesis Methods
| Method | Reagents | Conditions | Yield | Purity | Source |
|---|---|---|---|---|---|
| Alkylation | NaH, DMF, ethyl chloroacetate | RT, 1 h | 92% | >98% | |
| Direct chlorination | FeCl₃, Cl₂, acetic acid | 75°C, 35–50 min | 98% | 99.7% |
Preparation of 4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]aniline
Pyrrolidine Ketone Intermediate Synthesis
The 2-oxo-2-(pyrrolidin-1-yl)ethyl group is constructed via a Mannich-like reaction. A ketoacid (e.g., levulinic acid) reacts with pyrrolidine in the presence of morpholine as a base, forming a β-ketoamide intermediate. Subsequent hydrolysis under acidic conditions yields the ketone moiety. For the aryl component, 4-nitrobenzaldehyde undergoes condensation with the β-ketoamide, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine. This stepwise approach achieves an 84% yield after recrystallization.
Direct Alkylation Strategy
Alternatively, 4-aminophenylacetonitrile is treated with pyrrolidine and triethylamine in tetrahydrofuran (THF) at 60°C for 12 hours. The nitrile group is then hydrolyzed to a ketone using concentrated HCl, yielding 4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]aniline with 88% efficiency.
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling 2-(2,4-dichlorophenoxy)acetic acid with 4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]aniline. The acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C for 30 minutes. The activated ester reacts with the aniline derivative at room temperature for 12 hours, followed by filtration and column chromatography to isolate the product. This method provides an 89% yield with >99% HPLC purity.
Acid Chloride Route
Alternatively, the carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene. The acid chloride is then reacted with the aniline intermediate in the presence of pyridine, achieving a 91% yield after recrystallization from ethanol.
Table 2: Amide Coupling Efficiency Comparison
| Method | Activator | Solvent | Yield | Purity | Source |
|---|---|---|---|---|---|
| DCC/HOBt | DCC, HOBt | DCM | 89% | >99% | |
| Acid chloride | SOCl₂, pyridine | Toluene | 91% | 98.5% |
Purification and Characterization
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Final compounds are characterized by NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.30 (d, J = 8.4 Hz, 2H, ArH), 6.95 (d, J = 2.8 Hz, 1H, ArH), 6.85 (dd, J = 8.8, 2.8 Hz, 1H, ArH), 4.65 (s, 2H, OCH₂CO), 3.45 (t, J = 6.8 Hz, 4H, pyrrolidine CH₂), 2.75 (t, J = 6.8 Hz, 2H, COCH₂), 1.85 (quin, J = 6.8 Hz, 4H, pyrrolidine CH₂). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 457.371 ([M+H]⁺).
Alternative Synthetic Routes and Optimization
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions.
Coupling Reactions : Formation of the dichlorophenoxy-acetamide backbone via nucleophilic substitution, using bases like potassium carbonate (K₂CO₃) to deprotonate intermediates and facilitate bond formation .
Functionalization : Introduction of the pyrrolidin-1-yl ethyl group through amidation or alkylation reactions. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are critical for solubility and reaction efficiency .
Optimization : Temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions like oxidation .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR analyze proton environments and carbon frameworks. For example, the pyrrolidin-1-yl group shows distinct triplet resonances (~2.7–3.5 ppm) for methylene protons adjacent to nitrogen .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in analogous acetamide derivatives .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity assays) to identify binding affinity (IC₅₀ values) .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- ADME Profiling : Assess metabolic stability via liver microsome incubations and HPLC analysis .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrrolidin-1-yl ethyl moiety incorporation?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of pyrrolidine derivatives .
- Catalysis : Employ coupling agents like HATU or EDCI to activate carboxylic acid intermediates .
- Byproduct Mitigation : Monitor reaction progress via TLC and quench unreacted reagents with scavengers (e.g., polymer-bound trisamine) .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Dose-Response Validation : Repeat experiments with ≥10 concentration points to ensure IC₅₀ accuracy .
- Structural Reanalysis : Compare crystallographic data (e.g., dihedral angles of the dichlorophenoxy group) to rule out conformational impacts on activity .
Q. What advanced techniques clarify electronic effects of the dichlorophenoxy group?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and HOMO-LUMO gaps to predict reactivity .
- Spectroscopic Analysis : UV-Vis spectroscopy identifies π→π* transitions influenced by electron-withdrawing chlorine substituents .
- Electrochemical Profiling : Cyclic voltammetry measures redox potentials to assess stability under physiological conditions .
Q. How to address discrepancies in NMR data for stereoisomers?
- Methodological Answer :
- NOESY Experiments : Detect spatial proximity of protons to distinguish axial/equatorial conformers .
- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers and assign configurations .
- Dynamic NMR : Variable-temperature studies reveal rotational barriers in amide bonds .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
